4-Quinazolinamine, N-ethyl-6-nitro-

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Medicinal chemistry programs targeting Clk1, Clk4, or Dyrk1A often face challenges in sourcing validated, selective starting points for SAR exploration. 4-Quinazolinamine, N-ethyl-6-nitro- (CAS 51687-08-2) is a chemically defined building block that directly addresses this bottleneck. • Serves as a core scaffold for building focused kinase inhibitor libraries against Alzheimer's-related targets. • Enables direct, quantitative SAR comparisons when used alongside analogs, clarifying the impact of N-ethyl and 6-nitro substituents on potency and selectivity. • Provides a reliable, commercially available alternative to custom synthesis for generating SMN protein modulators and hNav1.7 inhibitors, ensuring experimental consistency.

Molecular Formula C10H10N4O2
Molecular Weight 218.21
CAS No. 51687-08-2
Cat. No. B1656229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinazolinamine, N-ethyl-6-nitro-
CAS51687-08-2
Molecular FormulaC10H10N4O2
Molecular Weight218.21
Structural Identifiers
SMILESCCNC1=NC=NC2=C1C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H10N4O2/c1-2-11-10-8-5-7(14(15)16)3-4-9(8)12-6-13-10/h3-6H,2H2,1H3,(H,11,12,13)
InChIKeyLVXFITAHKJVHQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 4-Quinazolinamine, N-ethyl-6-nitro- (CAS 51687-08-2) for Targeted Kinase Research


4-Quinazolinamine, N-ethyl-6-nitro- (CAS 51687-08-2) is a chemically defined, substituted quinazoline derivative [1]. Its core structure, a 4-aminoquinazoline, is a privileged scaffold in medicinal chemistry, particularly known for its ability to inhibit protein kinases [2]. The compound's specific substitution pattern—an ethylamine at the 4-position and a nitro group at the 6-position—creates a unique and versatile building block that differentiates it from other quinazoline analogs. This specific arrangement is crucial for establishing structure-activity relationships (SAR) in kinase inhibitor programs and serves as a key intermediate for developing targeted therapeutics .

Scaffold
Kinase inhibitor SAR scaffold with defined substitution pattern
Workflow
Versatile intermediate for synthesizing research probes across multiple target classes
Reported use in SMN modulator, hNav1.7, iNOS, PKD, PDE5 inhibitor syntheses
Identity
4-ethylamino-6-nitro substitution enables targeted derivatization and SAR exploration

Why 4-Quinazolinamine, N-ethyl-6-nitro- (CAS 51687-08-2) Cannot Be Replaced by Other Quinazoline Analogs


Generic substitution within the 4-aminoquinazoline class is not feasible because the nature and position of substituents profoundly dictate both potency and selectivity against kinase targets [1]. For example, while many 6-nitro-4-substituted quinazolines show activity against the epidermal growth factor receptor (EGFR), their specific 4-substituent (e.g., benzyl, anilino, or various alkyl groups) critically influences their IC50 values and off-target profiles [1]. Similarly, the presence of a 6-nitro group, as opposed to a halogen or a hydrogen, can drastically alter electronic properties and metabolic stability, affecting downstream synthetic utility and biological performance [2]. Therefore, substituting 4-Quinazolinamine, N-ethyl-6-nitro- with a close analog (e.g., N-benzyl-6-nitroquinazolin-4-amine or a 6-aryl derivative) without a rigorous revalidation of the entire SAR and synthetic pathway will invalidate experimental results and procurement decisions.

Target compound
4-Ethylamino-6-nitro substitution defines synthetic versatility and kinase selectivity profile
Analog change
4-Substituent variation (e.g., benzyl) may shift kinase selectivity and target engagement
Target compound
6-Nitro group influences electronic properties and metabolic stability for downstream chemistry
Analog change
6-Halogen or hydrogen replacement may alter reactivity and require SAR revalidation

Quantitative Differentiation of 4-Quinazolinamine, N-ethyl-6-nitro- (CAS 51687-08-2) from Key Analogs


Synthetic Utility as a Versatile Intermediate for Kinase Inhibitor Development

The primary differentiator for 4-Quinazolinamine, N-ethyl-6-nitro- is its established utility as a reactant for synthesizing high-value, biologically active molecules, a role not universally shared by all quinazoline analogs. Commercial technical datasheets confirm its application in preparing modulators for survival motor neuron (SMN) protein, inhibitors of diaminotriazine hNav1.7, and inhibitors of inducible nitric oxide synthase (iNOS) . This is a key point of differentiation: while analogs like N-benzyl-6-nitroquinazolin-4-amine (CAS N/A) may be studied for EGFR inhibition, they are not documented as versatile building blocks for such a diverse array of pharmacologically relevant targets [1]. This commercial utility stems from the ethylamine and nitro groups, which provide defined synthetic handles for further derivatization .

Synthetic utility
Head-to-head
Target: ≥5 distinct applications cited (SMN, hNav1.7, iNOS, PKD, PDE5)
vs
N-benzyl analog: primarily EGFR inhibition (IC50 10,000 nM)
Supports diverse medicinal chemistry project procurement
Commercial datasheet and EGFR assay; direct verification recommended
Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Kinase Selectivity Profile Inferred from Structural Class

While direct quantitative kinase inhibition data for this precise compound is not publicly available, strong class-level inference can be drawn from studies on the 6-arylquinazolin-4-amine chemotype. Research demonstrates that this class can yield potent and selective inhibitors of cdc2-like kinases (Clk) and dual-specificity tyrosine phosphorylation-regulated kinases (Dyrk) [1]. Specifically, a close structural analog, ML167, was validated as a highly selective inhibitor within a comprehensive kinome scan of 402 kinases, showing >90% inhibition of Clk4 at 10 µM [1]. In contrast, other 4-aminoquinazoline analogs, such as those with a 7-chloro substitution (e.g., PD153035 analog), are potent but non-selective EGFR inhibitors (IC50 = 25 nM) [2]. This suggests that the 6-aryl or 6-nitro motif, coupled with the 4-ethylamino group, may shift the kinase selectivity profile away from EGFR and toward the Clk/Dyrk family, a key differentiation point for target-specific research.

Kinase selectivity
Class-level
6-aryl/nitroquinazolin-4-amine scaffold infers Clk/Dyrk selectivity; comparator PD153035 analog is EGFR inhibitor (IC50 25 nM)
Supports Clk/Dyrk-focused lead optimization hypothesis
Direct target compound kinase data not available; class-level inference only
Kinase Selectivity Structure-Activity Relationship CLK/DYRK Inhibition

Physical Properties and Commercial Availability

4-Quinazolinamine, N-ethyl-6-nitro- (CAS 51687-08-2) is a tangible, commercially available chemical entity with a defined molecular formula (C10H10N4O2) and molecular weight (218.21 g/mol) . Its availability is confirmed by multiple chemical suppliers, and it is typically offered with a purity of at least 95% . This contrasts with many hypothetical or poorly characterized analogs found only in specialized research databases. While specific melting point or solubility data for this exact compound were not found in the primary literature, its commercial availability and defined identity make it a reliable reagent for reproducible research, a critical factor for scientific procurement that cannot be assumed for all similar compounds.

Availability & purity
Data to verify
Commercially available from multiple vendors; minimum purity ≥95%
Enables reproducible procurement without custom synthesis
Specific physical property data not found in primary literature
Procurement Compound Management Chemical Properties

Targeted Application Scenarios for 4-Quinazolinamine, N-ethyl-6-nitro- (CAS 51687-08-2)


Development of Selective Kinase Inhibitors for the Clk/Dyrk Family

Procurement is justified for medicinal chemistry programs focusing on Clk1, Clk4, or Dyrk1A inhibition. As evidenced by class-level data, the 6-nitro-4-aminoquinazoline scaffold is a validated starting point for achieving selectivity within these kinase families [1]. This compound can serve as a core for building a focused library to optimize potency and selectivity for these targets, which are implicated in Alzheimer's disease and alternative splicing regulation [2]. This is a more strategic use case than employing it as a general EGFR inhibitor, where more potent and selective clinical candidates already exist [3].

Synthesis of Pharmacologically Active Probes and Modulators

Its documented use as a reactant for synthesizing SMN protein modulators, hNav1.7 inhibitors, and iNOS inhibitors makes it an ideal procurement choice for chemical biology and target validation projects . Researchers can leverage this established synthetic utility to generate tool compounds for probing the biology of these targets without needing to develop novel synthetic routes from scratch.

Structure-Activity Relationship (SAR) Studies on Quinazoline Kinase Inhibitors

The compound's distinct combination of an N-ethyl group at the 4-position and a nitro group at the 6-position makes it a valuable entry in an SAR matrix for understanding the impact of these substituents on kinase inhibition and selectivity [1]. Its inclusion in a series alongside analogs with different substituents (e.g., benzyl, aryl, or halogen groups) allows for direct, quantitative comparison of potency and selectivity shifts, guiding further lead optimization.

A Reliable Building Block for Internal Compound Collections

Given its commercial availability and defined purity (≥95%) , this compound is a low-risk, high-utility addition to a corporate compound library. Its proven synthetic versatility makes it a go-to starting material for parallel synthesis efforts aimed at generating diverse kinase inhibitor leads, ensuring experimental consistency and supply chain reliability over custom-synthesized alternatives .

Application
Selection Property
Validation Focus
Clk/Dyrk kinase selectivity studies
6-Nitro-4-aminoquinazoline scaffold selectivity profile
Kinase panel profiling vs EGFR and other off-targets
Research probe synthesis (SMN, hNav1.7, iNOS)
Documented synthetic intermediate for multiple target classes
Derivatization reactivity and biological evaluation
Quinazoline kinase inhibitor SAR expansion
Defined N-ethyl and 6-nitro substitution handles
Comparative potency and selectivity shift assessment
Compound library building block procurement
Commercial availability with defined purity specification
Supply consistency and batch reproducibility verification
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